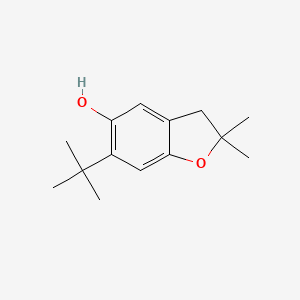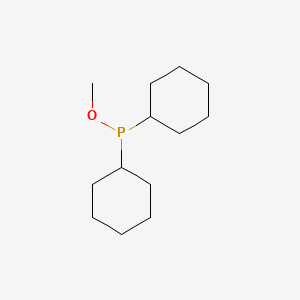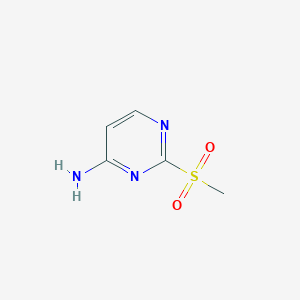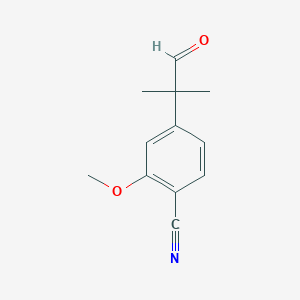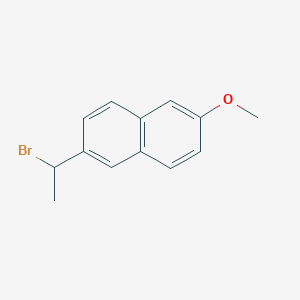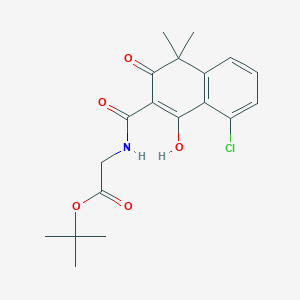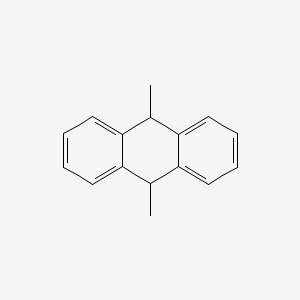![molecular formula C15H18N4 B8649800 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine CAS No. 863728-14-7](/img/structure/B8649800.png)
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a suitable pyrazoloquinoline precursor in the presence of a catalyst such as stannic chloride or indium(III) chloride . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent, temperature, and catalyst concentration is critical to ensure high efficiency and purity of the final product .
化学反応の分析
Types of Reactions
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
2-methyl-4-quinolinol: Known for its antimicrobial activity.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Studied for its antileishmanial properties.
Imiquimod: An imidazoquinoline nucleoside analog with immunostimulatory and antiviral activities.
Uniqueness
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
863728-14-7 |
|---|---|
分子式 |
C15H18N4 |
分子量 |
254.33 g/mol |
IUPAC名 |
2-methyl-1-(2-methylpropyl)pyrazolo[3,4-c]quinolin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-9(2)8-12-13-10-6-4-5-7-11(10)17-15(16)14(13)18-19(12)3/h4-7,9H,8H2,1-3H3,(H2,16,17) |
InChIキー |
MAJQGVJKESXUHB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C2C3=CC=CC=C3N=C(C2=NN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


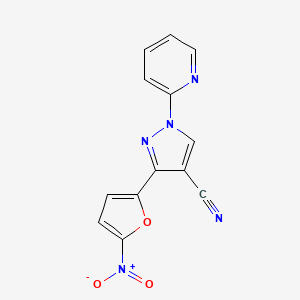
![Ethyl4-([1,1'-biphenyl]-4-yl)butanoate](/img/structure/B8649727.png)
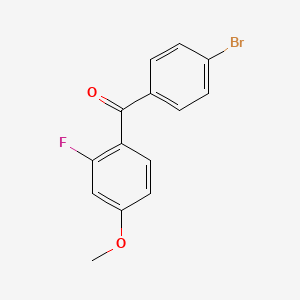
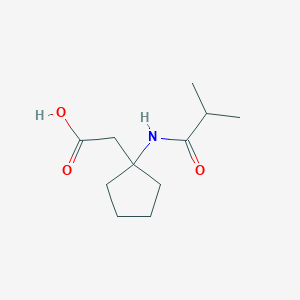
![Methyl 6-(3-(quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinate](/img/structure/B8649754.png)
![Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8649760.png)
![t-Butyl [(4-bromophenyl)thio]acetate](/img/structure/B8649765.png)
